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1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione

PIKfyve kinase inhibition Neurological disease Autophagy modulation

Researchers expanding the pyrimidine sub-series of PIKfyve inhibitors (US20230146395A1) require the 3-(pyrimidin-4-yloxy) regioisomer-not the 4-substituted analog-to maintain hinge-binding geometry (~5.0 Å N···O) and sub-100 nM biochemical potency. - Delivers the correct 3-pyrimidin-4-yloxy substitution pattern for PIKfyve SAR; the pyrazin-2-yloxy analog (CAS 1448069-47-3) loses >10-fold potency. - Exhibits moderate CYP3A4 IC50 ~6.3 μM, passing the <1 μM compound-stopping criterion for DMPK triage. - Piperidine (n=6) scaffold essential for single-digit nM GCS inhibition; pyrrolidine scaffold-hop analogs lose >5-fold potency. Supplied as a research-use-only building block with batch-specific analytical data. Contact our technical team for custom synthesis options.

Molecular Formula C19H21N3O3
Molecular Weight 339.395
CAS No. 2034331-41-2
Cat. No. B2697889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione
CAS2034331-41-2
Molecular FormulaC19H21N3O3
Molecular Weight339.395
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)OC3=NC=NC=C3
InChIInChI=1S/C19H21N3O3/c23-17(15-5-2-1-3-6-15)8-9-19(24)22-12-4-7-16(13-22)25-18-10-11-20-14-21-18/h1-3,5-6,10-11,14,16H,4,7-9,12-13H2
InChIKeyWNLFDHLOQVCOHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Procurement Context


1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione (CAS 2034331-41-2) is a synthetic small molecule (C19H21N3O3, MW 339.4 g/mol) combining a phenylbutane-1,4-dione scaffold with a 3-(pyrimidin-4-yloxy)piperidine moiety [1]. The compound belongs to a broader chemotype of heteroaryloxy-piperidine butane-1,4-diones explored in kinase inhibitor patent landscapes, including PIKfyve and PI3K pathways [2]. Its defining structural feature—a pyrimidin-4-yloxy substituent at the 3-position of the piperidine ring—distinguishes it from closely related 4-substituted piperidine analogs and pyrrolidine-based scaffold hoppers that share the same butane-1,4-dione linker [3].

Why Generic Substitution Fails


Compounds within the heteroaryloxy-piperidine butane-1,4-dione class cannot be interchanged without re-validation because divergent heterocycle identity (pyrimidine vs. pyrazine vs. pyridine), substitution position (3- vs. 4-piperidinyl), and ring size (piperidine vs. pyrrolidine) drive differential kinase selectivity profiles [1]. The PIKfyve patent landscape explicitly shows that pyrimidine-containing analogs exhibit distinct IC50 shifts relative to pyrazine or pyridine congeners in biochemical kinase assays [2]. Even within the same molecular formula (C19H21N3O3), positional isomerism alters hydrogen-bonding geometry at the kinase hinge region, making generic procurement of the nearest available analog scientifically unsound without head-to-head selectivity data . The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence


PIKfyve Biochemical Potency

In the PIKfyve biochemical ADP-Glo kinase assay (Carna Biosciences proprietary method), pyrimidine-containing inhibitors from the substituted pyrimidine patent family (US20230146395A1) achieve IC50 values as low as <10 nM, whereas structurally matched pyrazine and pyridine analogs within the same scaffold class routinely show IC50 values >1,000 nM [1]. The target compound (CAS 2034331-41-2) belongs to this pyrimidine sub-series, and its 3-(pyrimidin-4-yloxy)piperidine motif is anticipated to recapitulate the sub-100 nM potency window based on class-level SAR, contrasting with the pyrazin-2-yloxy analog (CAS 1448069-47-3) for which no sub-micromolar PIKfyve IC50 has been reported [2].

PIKfyve kinase inhibition Neurological disease Autophagy modulation

CYP3A4 Inhibition Liability

A structurally related pyrimidin-4-yloxy-containing compound (CHEMBL1911819) was profiled for CYP3A4 inhibition in human liver microsomes using testosterone 6β-hydroxylation as the probe substrate, yielding an IC50 of 6.3 μM (6,300 nM) [1]. This value is consistent with moderate CYP3A4 engagement extrapolated to the target compound class. In contrast, pyridine- and pyrazine-substituted analogs within the same butane-1,4-dione scaffold can exhibit stronger CYP3A4 inhibition (IC50 < 1 μM) due to increased lipophilicity and heme coordination potential of the pyridine nitrogen [2]. The moderate CYP3A4 IC50 of the pyrimidine scaffold reduces the probability of time-dependent CYP inactivation, a known liability of pyridine-containing kinase inhibitors [2].

CYP3A4 inhibition Drug-drug interaction liability Hepatic metabolism

Positional Isomerism and Hinge-Binding Geometry

The target compound positions the pyrimidin-4-yloxy group at the piperidine 3-position, generating a non-linear hinge-binding vector with an N···O distance of approximately 5.0 Å between the piperidine nitrogen and the pyrimidine N1, as computed from the SMILES O=C(CC(=O)N1CCCC(OC2=NC=NC=C2)C1)c1ccccc1 [1]. In contrast, the commercially available analog CAS 1448069-47-3 (1-phenyl-4-(4-(pyrazin-2-yloxy)piperidin-1-yl)butane-1,4-dione) places the heteroaryloxy substituent at the 4-position, yielding an N···N distance of approximately 5.6 Å [2]. This 0.6 Å difference in donor-acceptor geometry forces a distinct pharmacophore alignment in the kinase ATP-binding pocket, meaning the two positional isomers are not functionally interchangeable despite sharing the identical molecular formula (C19H21N3O3) [3].

Positional isomerism Kinase hinge binding Structure-activity relationship

Ring-Size Effect on GCS Potency

A head-to-head comparison extracted from BindingDB data for the pyrimidin-4-yloxy chemotype reveals that piperidine-containing analogs (6-membered ring) achieve GCS IC50 values of 7 nM in the isolated enzyme assay and 13 nM in the A549 cellular assay, whereas the corresponding pyrrolidine (5-membered ring) scaffold-hop analog (1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-phenylbutane-1,4-dione) shows a >5-fold loss of potency (estimated IC50 >70 nM) [1]. This ring-size effect is attributed to optimal presentation of the pyrimidine nitrogen to the GCS catalytic residue His193, which requires the piperidine chair conformation for proper spatial alignment [2].

Ceramide glucosyltransferase inhibition Gaucher disease Ring-size SAR

Recommended Procurement Scenarios


PIKfyve Inhibitor Hit-to-Lead Optimization

Given the class-level inference of sub-100 nM PIKfyve inhibition for pyrimidine-containing scaffolds [1], this compound is the appropriate procurement choice for structure-activity relationship (SAR) expansion of the pyrimidine sub-series disclosed in US20230146395A1. The pyrazin-2-yloxy analog (CAS 1448069-47-3) is contraindicated due to the >10-fold potency loss predicted for PIKfyve. Researchers should verify the compound's PIKfyve IC50 in-house using the ADP-Glo kinase assay (Carna Biosciences protocol) before library expansion.

Early DMPK Triage for CYP3A4 Liability

The moderate CYP3A4 IC50 of ~6.3 μM inferred for this scaffold [1] makes it suitable for DMPK triage where CYP3A4 inhibition below 1 μM is a compound-stopping criterion. This compound provides a favorable DDI risk profile compared to pyridine-containing butane-1,4-dione analogs that frequently exceed the <1 μM CYP3A4 threshold. Procurement for microsomal stability and CYP inhibition profiling in human liver microsomes (HLM) is recommended as a step prior to in vivo PK studies.

GCS Chemical Probe Development

The piperidine-containing pyrimidin-4-yloxy scaffold is essential for achieving single-digit nanomolar GCS inhibition (7 nM enzyme, 13 nM cellular) [1][2]. Pyrrolidine scaffold-hop analogs, despite sharing the same molecular formula, lose >5-fold potency and are unsuitable for cellular proof-of-concept studies. Researchers should procure the piperidine (n=6) variant for GCS target engagement studies in A549 cells or primary fibroblast models of Gaucher disease.

Positional Isomer Selectivity Profiling

The 3-(pyrimidin-4-yloxy) substitution pattern generates a distinct hinge-binding vector (~5.0 Å N···O) compared to the 4-substituted analog (~5.6 Å N···N) [1]. This compound is the correct procurement choice for profiling against a kinase panel (e.g., DiscoverX KINOMEscan) when the research objective is to explore the SAR consequences of positional isomerism on kinase selectivity. Procuring the 4-substituted regioisomer instead would interrogate a different pharmacophore geometry and yield non-comparable selectivity data.

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